molecular formula C12H10N2O2S B1598464 4H-thieno[3,2-c]chromene-2-carbohydrazide CAS No. 351003-40-2

4H-thieno[3,2-c]chromene-2-carbohydrazide

Cat. No.: B1598464
CAS No.: 351003-40-2
M. Wt: 246.29 g/mol
InChI Key: BYNAEHIZFMTJEU-UHFFFAOYSA-N
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Description

4H-thieno[3,2-c]chromene-2-carbohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thieno[3,2-c]chromene family, which is known for its potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

4H-thieno[3,2-c]chromene-2-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4H-thieno[3,2-c]chromene-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate enzyme activity, inhibit microbial growth, and reduce inflammation . Specific pathways and targets include:

Comparison with Similar Compounds

4H-thieno[3,2-c]chromene-2-carbohydrazide can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique properties of this compound, such as its broad spectrum of biological activities, make it a valuable compound for further research and development.

Properties

IUPAC Name

4H-thieno[3,2-c]chromene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-14-12(15)10-5-7-6-16-9-4-2-1-3-8(9)11(7)17-10/h1-5H,6,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNAEHIZFMTJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391002
Record name 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-40-2
Record name 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Thieno[3,2-c][1]benzopyran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-thieno[3,2-c]chromene-2-carbohydrazide
Reactant of Route 2
4H-thieno[3,2-c]chromene-2-carbohydrazide
Reactant of Route 3
4H-thieno[3,2-c]chromene-2-carbohydrazide
Reactant of Route 4
4H-thieno[3,2-c]chromene-2-carbohydrazide
Reactant of Route 5
4H-thieno[3,2-c]chromene-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
4H-thieno[3,2-c]chromene-2-carbohydrazide

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